

# rimocidin reporter-guided mutation selection

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## Compound Focus: Rimocidin

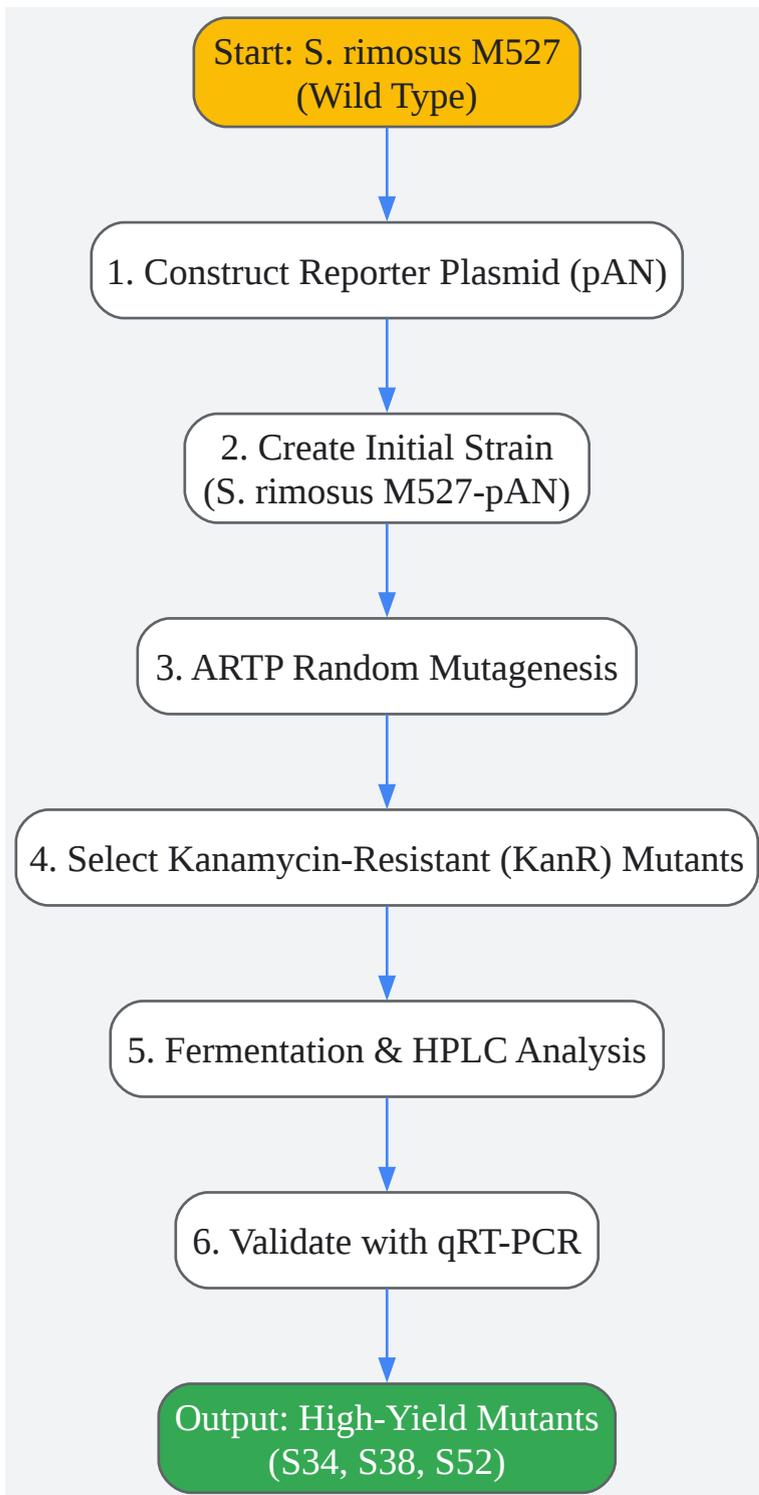
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## RGMS Workflow for Rimocidin Overproduction

The following diagram outlines the core steps of the RGMS protocol used to generate high-yield **rimocidin** mutants [1].



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## Key Experimental Results and Protocols

## Summary of Mutant Performance

This table summarizes the **rimocidin** production increases achieved by the top-performing mutants isolated using the RGMS strategy [1].

Mutant Strain	Increase in Rimocidin Production vs. Initial Strain (M527-pAN)
M527-pAN-S38	+52%
M527-pAN-S52	+45%
M527-pAN-S34	+34%

## Detailed Experimental Protocols

### 1. Reporter Plasmid (pAN) Construction [1]

- **Target Promoter (PrimA):** A 255-bp native promoter region of the *rimA* gene was used. *rimA* encodes the loading module of the **rimocidin** polyketide synthase, making its activity a direct proxy for **rimocidin** biosynthesis.
- **Reporter Gene:** The kanamycin resistance gene (*neo*) was placed under the control of the PrimA promoter.
- **Vector:** The PrimA-*neo* cassette was cloned into the integrative shuttle vector pSET152.
- **Validation:** The correct assembly was confirmed using PCR and restriction enzyme digestion.

### 2. Conjugation for Strain Generation [1]

- The integrative plasmid pAN was introduced into the chromosome of *S. rimosus* M527 via conjugation using *E. coli* ET12567 (pUZ8002) as the donor strain.
- Exconjugants were selected on mannitol soya flour (MS) solid medium supplemented with the appropriate antibiotics (e.g., apramycin) to yield the initial engineered strain **S. rimosus M527-pAN**.

### 3. ARTP Mutagenesis and Mutant Selection [1]

- **Mutagenesis:** Spores or mycelia of the M527-pAN strain were treated with **Atmospheric and Room Temperature Plasma (ARTP)** to create random mutations.
- **Primary Screening:** A total of 79 mutants were obtained after treatment. The primary screening was based on measuring the level of kanamycin resistance, which directly reports on the activity of the

*rimA* promoter. **67 mutants showed a higher level of resistance (KanR)** than the initial M527-pAN strain.

- **Secondary Screening:** The KanR mutants were fermented in shake flasks, and their **rimocidin** production was quantified using **High-Performance Liquid Chromatography (HPLC)**.

#### 4. Transcriptional Analysis (qRT-PCR) [1]

- Quantitative RT-PCR was performed on the high-producing mutants (S34, S38, S52).
- Results confirmed that the transcriptional levels of both the reporter gene (*neo*) and the native *rim* biosynthetic genes were significantly increased compared to the initial M527-pAN strain, validating the success of the RGMS approach.

## Frequently Asked Technical Questions

**Q1: What are the advantages of using RGMS over traditional random mutagenesis?** Traditional random mutagenesis requires screening a vast number of mutants directly for product titer, which is laborious and low-throughput. RGMS uses a simple **kanamycin resistance** screen as a proxy for high production, dramatically increasing screening efficiency. It directly links the selection pressure to the expression level of a key biosynthetic gene [1].

**Q2: Why was the *rimA* promoter (PrimA) chosen as the target?** The *rimA* gene is essential for **rimocidin** biosynthesis as it encodes the loading module of the polyketide synthase. Its expression level is a critical bottleneck and a reliable indicator of the activity of the entire **rimocidin** biosynthetic gene cluster. Enhancing its transcription is a direct strategy to increase flux through the pathway [1].

**Q3: My KanR mutants show good resistance but no increase in rimocidin yield. What could be wrong?**

This discrepancy could point to issues downstream of the *rimA* promoter. Potential causes include:

- **Metabolic Bottlenecks:** The supply of essential precursors (e.g., malonyl-CoA, methylmalonyl-CoA) may be insufficient to support the increased flux from the enhanced PKS activity [2].
- **Dysregulated Other Regulators:** The random mutations might have negatively affected other positive pathway-specific regulators (like **RimR2** [3] [4]) or activated negative regulators (like **NsdAsr** [2]), disrupting the coordinated expression of the entire gene cluster.
- **Genetic Instability:** The mutation might have caused large-scale genetic rearrangements that affect other parts of the genome essential for production or cell fitness.

**Q4: Are there other genetic strategies to further enhance rimocidin production?** Yes, the RGMS approach can be combined with other metabolic engineering strategies:

- **Overexpress Pathway-Specific Regulators:** Overexpressing the positive LAL regulator **RimR2** has been shown to increase **rimocidin** production by up to **81.8%** in the M527 strain. Using strong promoters like \*kasOp was particularly effective [3] [4].
- **Delete Negative Regulators:** Deleting the global negative regulator **NsdAsr** has been demonstrated to enhance **rimocidin** biosynthesis by derepressing the pathway [2].
- **Combine with Ribosome Engineering:** Introducing specific ribosomal mutations can pleiotropically activate secondary metabolite production and can be synergistic with other methods [1].

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